molecular formula C14H11ClN2O B2893588 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-73-7

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2893588
M. Wt: 258.71
InChI Key: USVCHZHSFHTEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and this bicyclic compound consists of the fusion of benzene and imidazole .

Scientific Research Applications

Tyrosinase Inhibitory Activity

  • Benzimidazole derivatives, including those with methoxy and chloro substituents, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. These compounds, such as 2‐(4‐{[1‐(3,4‐dichlorobenzyl)‐1H‐1,2,3‐triazol‐4‐yl]methoxy}phenyl)‐1H‐benzimidazole, show effective inhibitory activity, suggesting potential applications in cosmetics, medicine, or the food industry (Mahdavi et al., 2018).

Antimicrobial Activity

  • Substituted pyrido[1,2‐a]benzimidazoles, including chloro and methoxy derivatives, have shown in vitro antibacterial activity. However, their efficacy varies, with some compounds demonstrating significant activity against bacterial strains (Rida et al., 1988).

Vasorelaxant Properties

  • 2-(substituted phenyl)-1H-benzimidazole derivatives have been studied for their vasorelaxant activity on isolated rat aortic rings. Compounds with specific substituents, such as nitro and methoxy, have shown potent vasorelaxant properties, indicating potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).

Corticotropin-Releasing Factor 1 Receptor Antagonists

  • Benzimidazole derivatives have been designed as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, such as 4-chloro-N(2)-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N(7),N(7)-dipropyl-1H-benzimidazole-2,7-diamine, exhibit potent binding and antagonistic activity, suggesting potential use in stress-related disorders (Mochizuki et al., 2016).

Antifungal and Herbicidal Activities

  • Benzimidazoles with various substituents have been synthesized and evaluated for antifungal and herbicidal activities. Certain derivatives, especially those with chloro and methoxy groups, show promising results, indicating their potential use in agricultural applications (Hisano et al., 1982).

Analgesic and Antispasmodic Activities

  • Certain benzimidazole derivatives exhibit analgesic and antispasmodic activities, such as 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, indicating their potential therapeutic use in pain management and muscle relaxation (Aydin et al., 2003).

properties

IUPAC Name

6-chloro-1-methoxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-17-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVCHZHSFHTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole

Citations

For This Compound
1
Citations
B Clem, S Telang, A Clem, A Yalcin, J Meier… - Molecular cancer …, 2008 - AACR
6-Phosphofructo-1-kinase, a rate-limiting enzyme of glycolysis, is activated in neoplastic cells by fructose-2,6-bisphosphate (Fru-2,6-BP), a product of four 6-phosphofructo-2-kinase/…
Number of citations: 457 aacrjournals.org

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